Methyl 4-hydroxy-3-iodobenzoate
Description
Contextualization within the broader class of iodo-substituted aromatic compounds
Iodo-substituted aromatic compounds, or iodoarenes, are particularly valuable in organic synthesis. nih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in various chemical reactions. uni-giessen.denih.gov This property allows for the facile introduction of other functional groups onto the aromatic ring through reactions like cross-coupling, which are fundamental for constructing complex molecules. nih.govuni-giessen.dewikipedia.org The synthesis of iodoarenes can be achieved through several methods, including electrophilic iodination of aromatic compounds using reagents like N-iodosuccinimide or elemental iodine in the presence of an oxidizing agent or a Lewis acid. nih.govuni-giessen.deorganic-chemistry.org
Significance of Methyl 4-hydroxy-3-iodobenzoate in synthetic chemistry and medicinal chemistry
This compound stands out within this class due to the specific arrangement of its functional groups. The hydroxyl and iodo substituents are positioned ortho to each other, and the methyl ester group is para to the hydroxyl group. This specific orientation influences its reactivity and potential applications.
The primary significance of this compound lies in its role as a synthetic intermediate. nih.govnih.gov The reactive nature of the iodo-substituent allows it to participate in a variety of coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. uni-giessen.de This makes the compound a valuable starting material for the synthesis of more complex molecules with desired properties.
The ability to easily modify the structure of this compound makes it a promising scaffold for the development of novel compounds. nih.gov By replacing the iodine atom or modifying the hydroxyl and ester groups, chemists can create a library of new molecules with potentially interesting biological activities. Research has shown that related halogenated aromatic compounds are precursors to various drug molecules and other bioactive compounds. nih.gov While specific therapeutic applications for this compound itself are not the focus, its utility in creating new chemical entities for further investigation is a key area of interest. For instance, some studies have noted the antifungal properties of this compound. biosynth.com
Chemical and Physical Properties of this compound
The fundamental properties of a chemical compound dictate its behavior and potential applications. Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | nih.govscbt.com |
| Molecular Weight | 278.04 g/mol | nih.govbiosynth.comscbt.com |
| CAS Number | 15126-06-4 | nih.govscbt.com |
| Melting Point | 155-159 °C | synquestlabs.comchemicalbook.com |
| Boiling Point | 292.7 °C | biosynth.com |
| Appearance | Solid | sigmaaldrich.com |
| IUPAC Name | This compound | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNOLLHARLSLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463111 | |
| Record name | Methyl 4-hydroxy-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15126-06-4 | |
| Record name | Methyl 4-hydroxy-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxy-3-iodobenzoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for Methyl 4 Hydroxy 3 Iodobenzoate
Established Synthetic Routes
Two principal precursors are commonly considered for the synthesis of Methyl 4-hydroxy-3-iodobenzoate: Methyl Benzoate (B1203000) and Methyl 4-hydroxybenzoate (B8730719). The route starting from Methyl 4-hydroxybenzoate is more direct and widely documented.
Synthesis from Methyl Benzoate
Synthesizing this compound from Methyl Benzoate is a multi-step process that presents significant challenges in controlling regioselectivity. This pathway is less common due to the difficulty in directing the sequential introduction of the iodine and hydroxyl groups to the specific required positions on the benzene (B151609) ring. The process would theoretically involve an initial halogenation followed by a selective hydroxylation.
The first step in this synthetic approach is the electrophilic iodination of Methyl Benzoate. The methoxycarbonyl group (-COOCH₃) is a deactivating, meta-directing group. Therefore, direct iodination of Methyl Benzoate would be expected to yield primarily Methyl 3-iodobenzoate. The reaction requires an iodinating agent, often in the presence of an oxidizing agent or a Lewis acid catalyst to generate a more potent electrophile. Common iodination systems include iodine with nitric acid, or iodine with an oxidizing agent like periodic acid. However, achieving high selectivity and yield can be difficult, and mixtures of isomers are often produced.
Once an iodinated methyl benzoate intermediate is obtained, such as Methyl 3-iodobenzoate, the subsequent introduction of a hydroxyl group at the 4-position is required. This transformation is not straightforward. A common method to introduce a hydroxyl group onto an aromatic ring is through nucleophilic aromatic substitution, but this typically requires harsh conditions and is facilitated by strong electron-withdrawing groups positioned ortho or para to a leaving group, which is not the ideal setup in Methyl 3-iodobenzoate.
A more plausible, albeit indirect, route would involve nitration of the iodinated intermediate, followed by reduction of the nitro group to an amine, and then a Sandmeyer-type reaction to introduce the hydroxyl group. The directing effects of the existing substituents at each stage would need to be carefully considered to achieve the desired 3-iodo-4-hydroxy substitution pattern. Another potential, though less common, method involves the direct hydroxylation of a methyl iodobenzoate, potentially using an oxidant like hydrogen peroxide under specific catalytic conditions. However, controlling the position of hydroxylation on the pre-iodinated ring remains a significant synthetic hurdle.
Synthesis from Methyl 4-hydroxybenzoate
A more direct and efficient route for the preparation of this compound starts with Methyl 4-hydroxybenzoate, also known as methylparaben. In this precursor, the 4-hydroxy group is a powerful activating, ortho-, para-directing group. Since the para position is already occupied by the methoxycarbonyl group, the hydroxyl group strongly directs electrophilic substitution to the ortho positions (positions 3 and 5). This makes the regioselective introduction of iodine at the 3-position highly favorable.
The direct iodination of Methyl 4-hydroxybenzoate is an electrophilic aromatic substitution reaction. The electron-donating nature of the phenolic hydroxyl group activates the ring, making it susceptible to attack by an electrophilic iodine species. A common and effective method involves reacting Methyl 4-hydroxybenzoate with an iodinating agent in a suitable solvent.
The presence of iodide ions can significantly enhance the transformation of phenolic compounds like methylparaben in the presence of an oxidizing agent, such as potassium permanganate. nih.gov This occurs via the in-situ formation of hypoiodous acid (HOI), which is a highly reactive iodinating species. nih.gov
The choice of iodinating agent and solvent system is crucial for maximizing the yield and purity of this compound, primarily by minimizing the formation of di-iodinated byproducts (Methyl 3,5-diiodo-4-hydroxybenzoate).
Iodine Substitution Reagents:
Iodine Monochloride (ICl): This is a highly effective reagent for this transformation, providing the target product in high purity (e.g., 99% purity as determined by LCMS and HNMR) when used in stoichiometric amounts. chemicalbook.com Its polarity makes it a potent source of electrophilic iodine.
Elemental Iodine (I₂): In the absence of an oxidizing agent, elemental iodine is generally not reactive enough to iodinate deactivated or moderately activated aromatic rings. manac-inc.co.jp For highly activated rings like phenols, an oxidizing agent is often added to generate a more powerful electrophile. dtu.dk Using I₂ with an oxidizing agent like iodic acid (HIO₃) or in the presence of a base like sodium hydroxide to form hypoiodite in situ are common strategies. google.com
N-Iodosuccinimide (NIS): NIS is another common and milder iodinating agent used for phenols. It can offer good selectivity, and the reaction conditions can often be tuned to favor mono-iodination.
Amine-Iodine Complexes: Complexes such as those formed between morpholine and iodine can serve as stable and easy-to-handle iodinating agents for phenols, often proceeding in aqueous media. researchgate.net
Reaction Solvents:
Acetic Acid: This is a frequently used solvent for the iodination of phenols. It is effective at dissolving the starting material and the iodine monochloride reagent, facilitating a homogenous reaction. chemicalbook.com Its polar protic nature can help to stabilize the intermediates in the electrophilic substitution mechanism.
Alcohols (e.g., Methanol): While the starting material is soluble in alcohols, they can potentially compete in reactions, especially under acidic conditions.
Halogenated Solvents (e.g., Dichloromethane): These are often used for iodination reactions due to their inertness, though solubility of the phenolic starting material may be a consideration.
Water: Some iodination methods, particularly those using amine-iodine complexes or generating hypoiodous acid in situ, can be performed effectively in water. researchgate.net This offers a more environmentally friendly "green chemistry" approach.
The table below summarizes the findings of a specific, established synthetic protocol.
Table 1: Synthesis of this compound from Methyl 4-hydroxybenzoate
| Parameter | Details | Reference |
| Starting Material | Methyl 4-hydroxybenzoate | chemicalbook.com |
| Reagent | Iodine monochloride (ICl) | chemicalbook.com |
| Solvent | Acetic acid | chemicalbook.com |
| Reaction Temperature | 65°C | chemicalbook.com |
| Reaction Time | 5 hours at 65°C, then 16 hours at room temperature | chemicalbook.com |
| Reported Yield | 90.3% | chemicalbook.com |
| Reported Purity | 99% (by LCMS and HNMR) | chemicalbook.com |
Alternative Synthetic Approaches
Iodination of methyl p-hydroxybenzoate
A primary and effective method for the synthesis of this compound is the direct iodination of methyl p-hydroxybenzoate. This electrophilic aromatic substitution reaction introduces an iodine atom onto the benzene ring at the position ortho to the hydroxyl group.
A typical laboratory-scale synthesis involves dissolving methyl p-hydroxybenzoate in a suitable solvent, such as acetic acid. The reaction is initiated by the addition of an iodinating agent. A common and effective reagent for this transformation is iodine monochloride (ICl). The reaction mixture is heated to facilitate the substitution. For instance, the reaction can be maintained at a temperature of 65°C for several hours. Following the heating period, the reaction is typically allowed to continue at room temperature overnight to ensure completion. The product, this compound, often precipitates out of the reaction mixture upon cooling and can be isolated by filtration. The collected solid is then washed, commonly with water, to remove any remaining acid and inorganic impurities, and subsequently dried under a vacuum. This process has been reported to yield the desired product in high purity and with a substantial yield, for example, achieving a 90.3% yield for a 58.5 g product.
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| Methyl p-hydroxybenzoate | Iodine monochloride (ICl) | Acetic acid | 65°C | 5 hours, then 16 hours at room temperature | 90.3% |
Advanced Synthetic Transformations Involving this compound
The presence of the phenolic hydroxyl group in this compound allows for further functionalization, opening pathways to more complex molecules with potential applications in pharmaceuticals and materials science. One such significant transformation is difluoromethylation.
Difluoromethylation Protocols
Difluoromethylation introduces a difluoromethyl (-CF2H) group, which can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. This makes it a valuable modification in drug design.
The difluoromethylation of the hydroxyl group in this compound is effectively achieved through the generation of difluorocarbene (:CF2). A key consideration for large-scale synthesis is the choice of the difluorocarbene precursor. While various reagents can generate difluorocarbene, many are hazardous or environmentally harmful, such as chlorodifluoromethane (B1668795) (a toxic gas) and certain organometallic reagents. thieme-connect.com
For a safer and more practical industrial process, sodium chlorodifluoroacetate (ClCF2CO2Na) has been identified as a suitable precursor. thieme-connect.comorgsyn.org This stable, crystalline solid is available in bulk and has a relatively low environmental impact. orgsyn.org The difluorocarbene is generated in situ through the thermal decarboxylation of sodium chlorodifluoroacetate. orgsyn.org The reaction is typically carried out in the presence of a base, such as potassium carbonate, which facilitates the deprotonation of the phenolic hydroxyl group, making it a more potent nucleophile to trap the electrophilic difluorocarbene. thieme-connect.comorgsyn.org
Transitioning a chemical synthesis from the laboratory to a multikilogram scale requires careful optimization of reaction conditions to ensure safety, efficiency, and product quality. The difluoromethylation of this compound has been successfully demonstrated on a 7 kg scale. thieme-connect.com
Key parameters for optimization include the choice of solvent, reaction temperature, and reagent stoichiometry. The reaction using sodium chlorodifluoroacetate as the difluorocarbene precursor often requires elevated temperatures to promote efficient decarboxylation. thieme-connect.com A successful large-scale procedure yielded the difluoromethylated product in 99% yield and 99% purity after crystallization. thieme-connect.com
| Starting Material | Reagent | Base | Scale | Yield | Purity |
| This compound | Sodium chlorodifluoroacetate | Potassium carbonate | 7 kg | 99% | 99% |
The large-scale synthesis involving the thermal decomposition of sodium chlorodifluoroacetate presents specific safety challenges that must be addressed. A critical safety parameter is the controlled release of carbon dioxide (CO2) gas, a byproduct of the decarboxylation reaction. thieme-connect.com A sudden or uncontrolled release of a large volume of gas can lead to a dangerous pressure buildup in the reactor.
Furthermore, the thermal stability of the reaction mixture is a primary concern. There is a risk of a "violent exothermic decomposition" if the reaction temperature is not properly controlled. orgsyn.org If the temperature drops, unreacted sodium chlorodifluoroacetate can accumulate. A subsequent, uncontrolled temperature increase could then lead to a rapid, runaway reaction. orgsyn.org Therefore, maintaining a consistent and appropriate reaction temperature is crucial for the safe execution of this process on a large scale. orgsyn.org
General safety precautions for handling sodium chlorodifluoroacetate include avoiding contact with skin and eyes, as it can cause irritation, and preventing inhalation of the dust. Proper personal protective equipment, such as gloves and safety glasses, should be worn, and the reaction should be conducted in a well-ventilated area. Hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride. fishersci.com
Derivatization Strategies
Derivatization is the process of chemically modifying a compound to produce a new substance with different chemical and physical properties, which can enhance its suitability for a specific analytical method or subsequent synthetic step. spectroscopyonline.com
The structure of this compound allows for the introduction of various functional groups, transforming it into more complex molecules. For instance, the iodine and hydroxyl moieties are key reaction sites.
A notable synthetic pathway begins with the conversion of this compound to Methyl 3-cyano-4-hydroxybenzoate. This is achieved through a reaction with copper(I) cyanide (CuCN), a common method for introducing a cyano group onto an aromatic ring. chemicalbook.com Following this, the phenolic hydroxyl group can be alkylated. For example, reacting Methyl 3-cyano-4-hydroxybenzoate with 2-bromopropane in the presence of a base like potassium carbonate yields Methyl 3-cyano-4-isopropoxybenzoate. chemicalbook.com This two-step process demonstrates how the initial scaffold can be elaborated by sequentially modifying different functional groups.
| Starting Material | Reagents | Product | Functional Group Introduced |
| This compound | CuCN, NaCN, DMF | Methyl 3-cyano-4-hydroxybenzoate | Cyano (-CN) |
| Methyl 3-cyano-4-hydroxybenzoate | 2-bromopropane, K₂CO₃, DMF | Methyl 3-cyano-4-isopropoxybenzoate | Isopropoxy (-OCH(CH₃)₂) |
In analytical chemistry, particularly in mass spectrometry (MS), derivatization is a key strategy to improve analytical performance. spectroscopyonline.com Chemical derivatization can enhance the ionization efficiency of an analyte, improve its separation from other components in a mixture, and increase the sensitivity and selectivity of its detection. spectroscopyonline.comddtjournal.com For compounds like this compound and its metabolites, which may contain neutral functional groups like phenols, derivatization is often required to enhance their ionization efficiency for techniques like electrospray ionization (ESI)-MS. ddtjournal.com
The goals of derivatization for mass spectrometry include:
Improving volatility for gas chromatography-mass spectrometry (GC-MS).
Enhancing the ionization efficiency of the analyte.
Increasing the structural information that can be obtained from mass spectral fragmentation.
Improving separation and chromatographic behavior.
The screening and quantitative analysis of 4-hydroxybenzoates, commonly known as parabens, and their metabolites are important in various fields, including pharmaceuticals and cosmetics. nih.gov Analytical methods must be able to selectively identify and quantify the parent compounds as well as their degradation products, such as 4-hydroxybenzoic acid. nih.gov
Derivatization plays a crucial role in these screening methods. For instance, in GC-MS analysis, the hydroxyl and carboxyl groups of 4-hydroxybenzoates and their metabolites are often derivatized to form more volatile and thermally stable TMS (trimethylsilyl) ethers. fu-berlin.de This process, known as silylation, improves both chromatographic characteristics and mass spectral properties. fu-berlin.de For liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a readily ionizable tag to the molecule, significantly boosting the signal intensity in ESI-MS. ddtjournal.com Techniques like microemulsion electrokinetic chromatography (MEEKC) have also been developed and validated for the determination of 4-hydroxybenzoates and their impurities, demonstrating the ability to monitor the major degradent, 4-hydroxybenzoic acid, at low levels. nih.gov
Applications in mass spectrometry through derivatization-enhanced detection strategies (DEDS)
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The iodine atom in this compound makes it an excellent substrate for such reactions, as aryl iodides are highly reactive electrophiles. nih.govwikipedia.org
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. researchgate.net The iodine atom at the 3-position of this compound serves as an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle. nih.gov
This reaction allows for the formation of a new carbon-carbon bond, coupling the aryl ring of the benzoate with a wide variety of aryl or vinyl groups from the corresponding boronic acid. Both electron-rich and electron-poor arylboronic acids can be successfully employed in these couplings. researchgate.net The reaction typically requires a palladium catalyst, a base, and a suitable solvent.
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophile |
| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophile |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle |
| Base | Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) | Activates the organoboron species |
| Solvent | 1,4-Dioxane or Toluene/Water mixture | Reaction medium |
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide. wikipedia.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halide is crucial, with aryl iodides being more reactive than aryl bromides or chlorides. wikipedia.org Therefore, this compound is an ideal electrophilic partner for Stille couplings. nih.govnih.gov
A wide range of organostannanes, including vinyl, aryl, and alkynyl stannanes, can be coupled with the benzoate derivative, providing a powerful method for constructing complex molecular architectures. wikipedia.orgresearchgate.net The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Typical Stille Coupling Reaction Components:
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophile |
| Organostannane | Vinyltributyltin or Aryltributyltin (R-SnBu₃) | Nucleophile |
| Catalyst | Palladium complex, e.g., [PdCl₂(CH₃CN)₂] or Pd(PPh₃)₄ | Facilitates the catalytic cycle |
| Solvent | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | Reaction medium |
| Additives (Optional) | Copper(I) iodide (CuI) | Can accelerate the reaction |
McClure Protocols
The McClure protocols refer to a set of methodologies centered on the palladium-catalyzed direct arylation of electron-rich heterocycles. In this context, this compound is not the product of the reaction but rather serves as a key arylating agent. These protocols take advantage of the carbon-iodine bond, which is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Developed by McClure and colleagues, these methods provide an efficient route for the formation of carbon-carbon bonds between an aryl group and a heteroaromatic ring. A prominent example is the regioselective arylation of 2-furaldehyde. In this reaction, an aryl halide, such as this compound, is coupled directly to the C5 position of the furan ring. The reaction is typically catalyzed by a palladium salt, like palladium(II) chloride, under relatively mild conditions. This direct C-H functionalization avoids the need for pre-functionalized heterocycles (e.g., organotin or organoboron derivatives), offering a more atom-economical approach.
The general scheme for a McClure-type arylation using this compound is presented below:
Reaction Scheme: McClure Protocol Example
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | 2-Furaldehyde | PdCl₂ | Amine Base | Polar Aprotic Solvent | Methyl 4-hydroxy-3-(5-formylfuran-2-yl)benzoate |
This methodology highlights the utility of this compound as a readily available, functionalized aryl source for the construction of complex biaryl and heterobiaryl structures, which are prevalent in medicinal chemistry and materials science.
Esterification and Etherification Reactions in Synthetic Sequences
This compound contains two primary functional groups that can be readily manipulated in synthetic sequences: a methyl ester and a phenolic hydroxyl group.
Esterification:
The most direct synthesis of this compound involves the esterification of its parent carboxylic acid, 4-hydroxy-3-iodobenzoic acid. This transformation is typically achieved through Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Alternatively, milder conditions can be employed. For instance, the reaction of 4-hydroxy-3-iodobenzoic acid with iodomethane in the presence of a weak base like sodium bicarbonate in a polar aprotic solvent such as dimethylformamide (DMF) also affords the methyl ester in good yield.
Etherification:
The phenolic hydroxyl group of this compound is a nucleophilic site that can undergo O-alkylation to form ethers. This reaction is a common strategy to introduce further diversity into molecules derived from this scaffold. The Williamson ether synthesis is a classic and effective method for this transformation. The phenol (B47542) is first deprotonated with a suitable base, such as an alkali metal carbonate (e.g., potassium carbonate) or a stronger base like sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a leaving group from an alkyl halide (e.g., an alkyl iodide, bromide, or chloride) to furnish the desired ether.
A representative etherification reaction is the synthesis of Methyl 4-isopropoxy-3-iodobenzoate:
| Starting Material | Reagent | Base | Solvent | Product |
| This compound | 2-Bromopropane | K₂CO₃ | DMF | Methyl 4-isopropoxy-3-iodobenzoate |
This reaction demonstrates the straightforward conversion of the hydroxyl group, enabling the incorporation of various alkyl or substituted alkyl chains, which can be crucial for modulating the physicochemical properties of the final molecule.
Functional Group Interconversions in complex molecule synthesis
The aryl iodide moiety of this compound is a particularly valuable handle for a wide array of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors.
Cyanation:
The iodo group can be displaced by a cyanide nucleophile to introduce a nitrile functionality. This is typically achieved by heating the aryl iodide with a metal cyanide, such as copper(I) cyanide (CuCN), in a polar aprotic solvent like DMF. This reaction, known as the Rosenmund-von Braun reaction, transforms this compound into Methyl 3-cyano-4-hydroxybenzoate. The resulting benzonitrile can then serve as a precursor to other functional groups, such as carboxylic acids, amides, or tetrazoles.
Palladium-Catalyzed Cross-Coupling Reactions:
The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for numerous cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the benzene ring.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class |
| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | Biaryl or Aryl-alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | C(sp²)-C(sp) | Aryl-alkyne |
| Heck Coupling | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | C(sp²)-C(sp²) | Aryl-alkene (Stilbene derivative) |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃, Phosphine Ligand, Base | C(sp²)-N | Aryl-amine |
These powerful synthetic tools dramatically expand the utility of this compound as a building block. For example, a Suzuki coupling could be used to link it to another aromatic ring system, while a Sonogashira coupling would introduce a linear alkyne moiety. The Heck reaction allows for the vinylation of the aromatic ring, and the Buchwald-Hartwig amination provides a direct route to arylamine derivatives. The ability to perform these selective and high-yielding transformations makes this compound a key intermediate in the synthesis of a diverse range of complex organic molecules.
Molecular Structure and Crystallographic Analysis
Molecular Geometry and Conformation
The molecular geometry of Methyl 4-hydroxy-3-iodobenzoate is largely defined by the planar phenyl ring. The substituent groups—hydroxyl (-OH), iodo (-I), and the methyl ester (-COOCH₃)—are attached to this central scaffold. The planarity of the benzene (B151609) ring is a key feature, with the attached atoms lying nearly in the same plane.
Crystal Structure Determination
The determination of the crystal structure provides invaluable insights into the three-dimensional arrangement of molecules in the solid state.
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the crystal structure of a compound. While a specific SCXRD study for this compound is not publicly documented, extensive studies have been conducted on related compounds like Methyl 4-hydroxybenzoate (B8730719) and its isomers. nih.gov For example, the crystal structure of a polymorph of Methyl 4-hydroxybenzoate was determined at 120 K, revealing a monoclinic crystal system with the space group Cc. nih.gov
A study on the isomeric compound, Methyl 2-hydroxy-4-iodobenzoate, which was crystallized from benzene, revealed a monoclinic crystal system with the space group P2₁/c at 90 K. cam.ac.ukchemicalbook.com This highlights that minor changes in the substitution pattern can lead to different crystal packing arrangements and symmetries.
| Compound | Crystal System | Space Group | Temperature (K) |
| Methyl 4-hydroxybenzoate (polymorph 1) | Monoclinic | Cc | 120 |
| Methyl 2-hydroxy-4-iodobenzoate | Monoclinic | P2₁/c | 90 |
Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic molecules. Methyl 4-hydroxybenzoate is known to exhibit polymorphism, with different solid forms identified based on their melting points and crystallization conditions. nih.gov These polymorphs, while having the same chemical composition, differ in their crystal packing, which can affect their physical properties. The various polymorphs of methyl 4-hydroxybenzoate reported crystallize in the monoclinic crystal system. nih.gov
The crystal packing of these molecules is primarily driven by the formation of hydrogen-bonded networks. In the case of Methyl 4-hydroxybenzoate, molecules are connected through O-H···O hydrogen bonds, forming one-dimensional chains. nih.gov The primary difference between its polymorphs lies in the geometry of these hydrogen-bonded chains. nih.gov For this compound, a similar tendency to form hydrogen-bonded aggregates is expected, which would be a dominant factor in its crystal packing.
Hydrogen bonding plays a pivotal role in the crystal structures of hydroxybenzoic acid derivatives. In this compound, both intermolecular and potentially weak intramolecular hydrogen bonds can exist.
The primary intermolecular interaction is the hydrogen bond between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) of the ester group of a neighboring molecule. nih.gov This type of O-H···O hydrogen bonding is a strong and directional interaction that leads to the formation of chains or more complex three-dimensional networks in the solid state. nih.gov
In the isomeric Methyl 2-hydroxy-4-iodobenzoate, both intermolecular and intramolecular hydrogen bonds are observed. cam.ac.uknih.gov An intramolecular hydrogen bond is formed between the hydroxyl group and the adjacent carbonyl oxygen of the ester group. cam.ac.uknih.gov This internal hydrogen bond influences the conformation of the molecule and can affect the extent of intermolecular hydrogen bonding. For this compound, where the hydroxyl and ester groups are in a para and meta relationship, a strong intramolecular hydrogen bond is not sterically feasible. Therefore, the intermolecular hydrogen bonds are expected to be the dominant organizing force in its crystal structure. nih.gov
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of different types of intermolecular contacts.
If a Hirshfeld surface analysis were to be performed on this compound, it would be expected to show strong O···H contacts, confirming the presence of hydrogen bonding. Additionally, it would reveal contacts involving the iodine atom, such as I···H and potentially I···O or I···I interactions, which are known as halogen bonds and can also play a role in directing the crystal packing.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy of Methyl 4-hydroxy-3-iodobenzoate reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is of particular interest, showing the substitution pattern on the benzene (B151609) ring. The hydroxyl and methyl protons also give rise to characteristic signals.
A representative ¹H NMR spectrum of a related compound, 4-Hydroxy-3-iodobenzoic acid, is available for reference. chemicalbook.com
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.99 | s |
| Aromatic-H | 7.22 | dd |
| Aromatic-H | 7.15 | s |
| Hydroxyl-H | 5.82 | d |
| Methyl-H | 3.8 (approx.) | s |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a composite representation from typical spectra.
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon are all identifiable. nih.gov
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ester) | 165.0 (approx.) |
| C-I (Aromatic) | 85.0 (approx.) |
| C-OH (Aromatic) | 155.0 (approx.) |
| Aromatic CH | 110.0 - 140.0 |
| C-CO (Aromatic) | 125.0 (approx.) |
| O-CH₃ (Ester) | 52.0 (approx.) |
Note: The chemical shifts are approximate and can be influenced by the experimental conditions. This table is based on typical values for this class of compounds.
For more complex molecules or to resolve ambiguities in one-dimensional spectra, advanced NMR techniques are employed. mdpi.com These include two-dimensional (2D) NMR experiments such as:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of protons in the aromatic ring. bmrb.io
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons. bmrb.io
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can be used to determine the spatial proximity of protons, which can be useful in confirming the substitution pattern on the benzene ring.
These advanced methods provide a comprehensive and unambiguous structural assignment of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For this compound, GC-MS can be used to determine its retention time, which is a characteristic property under specific chromatographic conditions, and to obtain its mass spectrum. The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragmentation patterns that can provide further structural information.
A GC-MS spectrum for this compound is available in spectral databases. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. uva.nl For this compound (C₈H₇IO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. uva.nl This is a critical tool for confirming the identity of the compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₇IO₃ |
| Exact Mass (Calculated) | 277.94399 Da |
| Molecular Weight | 278.04 g/mol nih.gov |
This high level of mass accuracy is invaluable for the unambiguous identification of this compound in complex mixtures or as a final confirmation of a synthesized product.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for the structural elucidation of this compound, allowing for the identification of its key functional groups. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. The presence of a hydroxyl (-OH) group is indicated by a characteristic stretching vibration, while the carbonyl (C=O) of the ester group presents a strong, sharp absorption. Aromatic ring vibrations and C-O stretching modes are also distinctly observable.
For the closely related compound Methyl 4-hydroxybenzoate (B8730719) (also known as methylparaben), studies have investigated the influence of solvents on its IR spectrum. nih.gov The carbonyl stretching vibration (ν(C=O)) is particularly sensitive to the solvent environment, which provides insight into solute-solvent interactions. nih.gov The identity of reference standards for similar compounds is routinely confirmed by comparing their IR spectrum to established literature or reference spectra, ensuring there are no significant differences. lgcstandards.com
To achieve a more precise assignment of the vibrational modes observed in the experimental IR spectrum, theoretical calculations are often employed. Density Functional Theory (DFT) has proven to be a powerful tool for this purpose. For Methyl 4-hydroxybenzoate, a compound structurally analogous to this compound, a detailed analysis was performed using DFT with the 6-311G(d,p) basis set. nih.gov
The study revealed a strong correlation between the experimentally obtained Fourier Transform Infrared (FT-IR) spectrum and the computed vibrational spectra, with a reported coefficient of determination (R²) of 0.995. nih.gov This high degree of correlation allows for the confident assignment of specific spectral bands to molecular vibrations, such as the stretching and bending of the O-H, C=O, and C-H bonds, as well as the complex vibrations of the aromatic ring. Such a combined experimental and theoretical approach provides a robust confirmation of the molecular structure and a deeper understanding of its vibrational properties. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds like this compound. Its high resolution and sensitivity make it indispensable for purity assessment and analysis in various complex matrices.
The purity of this compound is routinely determined using HPLC. Method development for this purpose typically involves reversed-phase chromatography, which is well-suited for separating moderately polar compounds.
A study detailing a method for the closely related Methyl 4-hydroxybenzoate provides a representative example of the analytical conditions. researchgate.net The method was developed for purity assessment and quantification in pharmaceutical products and environmental water samples. researchgate.net Key parameters of the method are summarized in the table below.
| Parameter | Specification |
| Stationary Phase (Column) | L7Supelco C18 (25 cm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (45:55 v/v), pH adjusted to 4.8 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 5.34 min |
| Linearity (R²) | 0.999 |
| Data derived from a method developed for Methyl 4-hydroxybenzoate. researchgate.net |
The method demonstrated excellent linearity over a concentration range of 10-120 µg/mL, indicating its suitability for accurate quantification. researchgate.net Such methods are crucial for quality control, ensuring the compound meets specified purity levels, such as the 97% purity often cited by commercial suppliers. sigmaaldrich.com
The utility of HPLC extends to the analysis of this compound and its analogues in complex samples. The robust nature of reversed-phase HPLC allows for its application in quantifying these compounds in both pharmaceutical dosage forms and environmental wastewater samples. researchgate.net
In the analysis of pharmaceutical preparations, the method's specificity is critical. A well-developed HPLC method can effectively separate the active compound from excipients, ensuring that there are no interfering peaks in the chromatogram. researchgate.net The successful application of an HPLC method to assay Methyl 4-hydroxybenzoate in pharmaceutical products and recover it from spiked wastewater samples highlights the technique's effectiveness for both quality control in manufacturing and environmental monitoring. researchgate.net
Other Analytical Techniques
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution and sensitivity. This enhancement is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. Commercial suppliers of this compound and its isomers list UPLC as an available analytical technique for their products, confirming its use in the quality control and characterization of this compound. ambeed.combldpharm.com While detailed published methods for the UPLC analysis of this compound are not widely available, the principles would be analogous to HPLC but with the benefit of significantly reduced run times and improved peak separation.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 4-hydroxy-3-iodobenzoate, these calculations are typically performed on a single molecule, often considered in the gas phase, to determine its most stable conformation and electronic characteristics.
Density Functional Theory (DFT) calculations
Density Functional Theory (DFT) has become a widely used method for studying substituted aromatic compounds due to its favorable balance between accuracy and computational cost. DFT calculations determine the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for these types of calculations rsc.orgnih.gov. DFT methods generally provide more accurate results than HF by including a degree of electron correlation, making them well-suited for predicting molecular geometries and energies nih.gov.
Basis set considerations (e.g., 6-311G(d,p))
The accuracy of both HF and DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a type of Pople-style split-valence basis set that offers a good level of flexibility and accuracy for many organic molecules.
6-311G : This indicates that core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), while valence electrons are described by three basis functions (contractions of 3, 1, and 1 primitive Gaussians, respectively), allowing for greater flexibility in describing chemical bonds.
(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the description of non-spherical electron density distribution, which is crucial for accurately modeling bonding and intermolecular interactions.
For molecules containing heavy atoms like iodine, standard basis sets may be insufficient. It is common practice to use effective core potentials (ECPs) for the iodine atom, such as the Stuttgart-Dresden (SDD) pseudopotential, which replaces the core electrons with a potential, simplifying the calculation while maintaining accuracy rsc.org.
Molecular Modeling and Simulation
Molecular modeling and simulations translate the data from quantum mechanical calculations into visual and quantitative descriptions of a molecule's structure and electronic properties.
Optimized geometry analysis
A primary goal of computational chemistry is to determine the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional structure.
Table 1: Selected Theoretical Geometrical Parameters for Structurally Related Benzoates. (Note: Data presented below is for analogous compounds and serves as an illustration of typical values obtained from DFT calculations. Specific values for this compound may vary.)
| Parameter | Bond/Angle | Typical Value | Source Compound |
| Bond Length | C-I | ~2.10 Å | General Iodobenzenes |
| Bond Length | C-O (hydroxyl) | ~1.36 Å | Methyl 4-hydroxybenzoate (B8730719) researchgate.net |
| Bond Length | C=O (ester) | ~1.21 Å | Methyl 4-hydroxybenzoate researchgate.net |
| Bond Angle | C-C-I | ~120° | General Iodobenzenes |
| Bond Angle | C-C-O (hydroxyl) | ~120° | Methyl 4-hydroxybenzoate researchgate.net |
| Dihedral Angle | C-C-O-H | ~0° or 180° | 4-hydroxy-3-methylbenzoic Acid researchgate.net |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
Frontier orbital analysis (HOMO and LUMO)
Frontier molecular orbital theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.
LUMO : This is the innermost orbital that is empty of electrons. Its energy level corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy signifies a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity nih.gov. A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher reactivity nih.gov.
For a close structural analog, 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO gap was calculated to be 5.209 eV using the B3LYP/6-311G++(d,p) method researchgate.net. Another study on an iodinated BODIPY molecule reported a HOMO energy of -5.98 eV and a LUMO energy of -3.07 eV researchgate.net. The presence of the electron-donating hydroxyl group and the electron-withdrawing iodine atom on the benzene (B151609) ring of this compound will influence the energies of these frontier orbitals.
Table 2: Representative Frontier Orbital Energies from Computational Studies on Related Compounds.
| Parameter | Value (eV) | Source Compound | Method |
| HOMO Energy | -5.98 | I-BODIPY researchgate.net | TD-DFT/B3LYP |
| LUMO Energy | -3.07 | I-BODIPY researchgate.net | TD-DFT/B3LYP |
| HOMO-LUMO Gap | 5.209 | 4-hydroxy-3-methylbenzoic acid researchgate.net | B3LYP/6-311G++(d,p) |
This table presents data from structurally related molecules to illustrate expected values. The specific energies for this compound will differ.
Calculation of chemical quantum parameters (e.g., band gap)
Theoretical calculations employing methods such as Density Functional Theory (DFT) and other quantum chemical approaches are crucial for understanding the electronic structure and reactivity of molecules like this compound. These computational studies can determine various quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The difference in energy between the HOMO and LUMO, known as the band gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.
Prediction of Physicochemical Properties
The prediction of physicochemical properties through computational models is a key aspect of modern chemical assessment, providing vital data where experimental studies are unavailable. For many organic compounds, the United States Environmental Protection Agency (EPA) has developed the Estimation Program Interface (EPI) Suite™, a software package that estimates various physical/chemical and environmental fate properties. These predictions are integrated into resources like the CompTox Chemicals Dashboard.
Environmental fate and transport predictions
The environmental fate and transport of a chemical are determined by a combination of its intrinsic properties and interactions with the environment. Predictive models play a significant role in estimating how a substance like this compound will behave if released into the environment. The following subsections detail the predicted values for key environmental fate parameters, typically calculated by models within the EPI Suite™. While the EPA's CompTox Chemicals Dashboard is the designated repository for this information, the specific predicted values for this compound are not publicly available in the indexed literature at this time.
The atmospheric hydroxylation rate constant (kOH) is a measure of how quickly a chemical will react with hydroxyl radicals in the atmosphere, which is the primary degradation pathway for many organic compounds in the air. This value is used to calculate the atmospheric half-life.
| Parameter | Predicted Value | Method | Source |
|---|---|---|---|
| Atmospheric Hydroxylation Rate (kOH) | Data not available in publicly accessible literature | Typically predicted by AOPWIN™ (EPI Suite) |
The bioconcentration factor (BCF) is a measure of the extent to which a chemical is absorbed by an aquatic organism from the water. It is the ratio of the chemical concentration in the organism to the concentration in the water at steady state. A high BCF suggests a potential for bioaccumulation in the food chain.
| Parameter | Predicted Value | Method | Source |
|---|---|---|---|
| Bioconcentration Factor (BCF) | Data not available in publicly accessible literature | Typically predicted by BCFBAF™ (EPI Suite) |
The biodegradation half-life predicts the time it takes for environmental microorganisms to break down half of the amount of a given chemical. It is a key indicator of the persistence of a substance in the environment. Models often provide a qualitative assessment (e.g., likely to biodegrade rapidly or not) or a quantitative timeframe (e.g., hours, days, weeks).
| Parameter | Predicted Value | Method | Source |
|---|---|---|---|
| Biodegradation Half-life | Data not available in publicly accessible literature | Typically predicted by BIOWIN™ (EPI Suite) |
The soil adsorption coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment organic carbon. A high Koc value suggests the chemical will be less mobile in soil and more likely to be found in soil and sediment than in water.
| Parameter | Predicted Value | Method | Source |
|---|---|---|---|
| Soil Adsorption Coefficient (Log Koc) | Data not available in publicly accessible literature | Typically predicted by KOCWIN™ (EPI Suite) |
Biological and Pharmacological Research Applications
Role as a Pharmaceutical Intermediate
As an intermediate, Methyl 4-hydroxy-3-iodobenzoate is a crucial component in the multi-step synthesis of various pharmaceutically active compounds. sigmaaldrich.combiosynth.com Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build more complex molecular architectures.
While direct synthesis of a specific marketed drug from this compound is not extensively detailed in the provided search results, its structural motifs are present in compounds with known biological activities. For instance, the hydroxy-methoxybenzoic acid methyl ester structure, a close analogue, has been investigated for its potential in prostate cancer management by targeting cell survival pathways. nih.gov The core structure is also related to derivatives of 2-Hydroxybenzoic acid methyl ester (methyl salicylate), which are known to exhibit anti-inflammatory and anti-fungal properties. nih.gov The presence of the iodine atom offers a site for reactions such as Suzuki-Miyaura coupling, a powerful method for creating carbon-carbon bonds, which is a common strategy in the synthesis of many modern pharmaceuticals. nih.govresearchgate.net
The chemical functionalities of this compound make it an ideal starting material for constructing intricate molecules. The iodine atom can be readily replaced or used in coupling reactions to append other molecular fragments, a key step in building complex drug candidates. nih.govresearchgate.net This approach is fundamental in medicinal chemistry for creating libraries of compounds to be screened for pharmacological activity. For example, the synthesis of Bosutinib, a kinase inhibitor, involves multiple steps starting from a related hydroxybenzoic acid derivative, highlighting the importance of such intermediates in accessing complex drug architectures. mdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound and its derivatives are valuable tools in this area of research.
The structure of this compound allows for the systematic design and synthesis of analogues to probe SAR. scbt.com Modifications can be made at several positions:
The Hydroxyl Group: This group can be converted to an ether or an ester to investigate the importance of the hydrogen-bonding capability of the phenolic hydroxyl for biological activity.
The Iodine Atom: The iodine can be replaced by other halogens (bromine, chlorine, fluorine) or other functional groups to study the effect of size, electronegativity, and lipophilicity at this position.
The Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore the impact of this group on the molecule's properties.
The Aromatic Ring: Additional substituents can be introduced onto the benzene (B151609) ring to further explore the SAR.
An example of such analogue synthesis is seen in the study of amiodarone (B1667116) derivatives, where modifications to a diiodobenzene ring significantly altered the pharmacological properties. scirp.org Similarly, studies on 3-phenylcoumarin (B1362560) derivatives, which share a core phenolic structure, demonstrate how systematic modifications can lead to potent and selective enzyme inhibitors. frontiersin.org
By synthesizing and testing analogues of this compound, researchers can determine which structural features are essential for a desired biological effect. For instance, in the context of antioxidant activity, the number and position of hydroxyl and methoxy (B1213986) groups on a benzene ring are known to be critical. mdpi.com The presence of a catechol (3,4-dihydroxy) group often enhances antioxidant potential. mdpi.com In the case of flavonoids, another class of phenolic compounds, hydroxylation, methylation, and glycosylation patterns significantly alter their anti-inflammatory and metabolic profiles. tamu.edu
The table below illustrates hypothetical structural modifications to this compound and the potential impact on biological activity based on general principles of medicinal chemistry.
| Modification | Position | Rationale for Biological Activity Modulation | Potential Effect |
| O-Methylation | 4-hydroxyl | Removes hydrogen bond donor capability, increases lipophilicity. | Altered receptor binding and cell permeability. |
| Ester Hydrolysis | 1-carboxyl | Introduces a charged carboxylate group at physiological pH. | Increased water solubility, potential for new interactions. |
| Halogen Exchange | 3-iodo | Varies atomic size, electronegativity, and lipophilicity. | Modified binding affinity and metabolic stability. |
| Ring Substitution | 2, 5, or 6 | Introduces steric bulk or electronic effects. | Altered conformation and interaction with biological targets. |
Biochemical and Cellular Studies
This compound and its close analogues are utilized in biochemical and cellular assays to investigate various biological processes. For example, a structurally similar compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), an analogue of curcumin, has been shown to inhibit the proliferation of prostate cancer cells. nih.gov In these studies, HMBME induced a G1-specific cell cycle block and apoptosis. nih.gov It was also found to inhibit the anchorage-independent growth of cancer cells in soft agar, indicating its potential to interfere with tumor progression. nih.gov
While specific studies focusing solely on this compound are not detailed in the provided results, its structural similarity to compounds like HMBME suggests its potential as a research tool in similar cellular studies. nih.gov The reactive nature of the compound also suggests its use in proteomics research for identifying protein targets. scbt.com
The table below summarizes the findings from a study on a related compound, HMBME, which provides a model for the potential types of biochemical and cellular studies in which this compound could be employed.
| Assay | Cell Line | Compound | Observed Effect |
| Cell Proliferation | LNCaP (Prostate Cancer) | HMBME | Inhibition of cell growth |
| Cell Cycle Analysis | LNCaP | HMBME | G1-phase cell cycle block |
| Anchorage-Independent Growth | LNCaP | HMBME | Dose-dependent decrease in colony formation |
Unraveling the Scientific Profile of this compound
A comprehensive analysis of the biological and pharmacological research applications of the chemical compound this compound reveals a landscape of limited yet intriguing scientific inquiry. While extensive research into its therapeutic potential remains to be seen, existing studies provide foundational knowledge into its metabolic fate and interactions with certain biological systems.
Investigation of Metabolic Processes
The in-vivo behavior of this compound has been the subject of preliminary metabolic investigation. Studies in rat models have determined that the compound exhibits an elimination half-life of 2.6 hours. biosynth.com Following administration, it is primarily cleared from the body through both urinary and biliary excretion pathways. biosynth.com This fundamental pharmacokinetic data provides a crucial baseline for understanding the compound's duration of action and clearance from biological systems. However, detailed studies elucidating its complete metabolic pathway and the identification of specific metabolites are not extensively documented in publicly available scientific literature.
Interactions with Biological Systems
The interactions of this compound with various biological entities have been explored in a limited capacity. Research has indicated its potential to inhibit the growth of certain fungi. biosynth.com An early study from 1958 investigated the antibacterial properties of 3-iodo-4-hydroxybenzoic acid and its esters, suggesting a potential area for further exploration of its antimicrobial spectrum.
The structural similarity of this compound to 4-hydroxybenzoic acid, a compound with known anti-inflammatory properties, suggests a potential for similar biological activities. biosynth.com However, dedicated studies to confirm and characterize any anti-inflammatory effects of the iodinated compound are lacking. There is no available scientific literature detailing the specific interactions of this compound with keratinocytes or a broad range of enzymes.
Applications in Medical Research Areas
Despite its availability for research purposes, a thorough review of scientific literature indicates a significant gap in the investigation of this compound for specific medical applications.
Cardiovascular Research
There is currently no available scientific literature that details the application or investigation of this compound in the field of cardiovascular research.
Oncology Research
There is currently no available scientific literature that details the application or investigation of this compound in the field of oncology research.
Neuroscience Research
There is currently no available scientific literature that details the application or investigation of this compound in the field of neuroscience research.
Assisted Reproductive Technologies
There is currently no available scientific literature that details the application or investigation of this compound in the field of assisted reproductive technologies.
Data Tables
Due to the limited availability of specific research data for this compound, detailed interactive data tables with extensive research findings cannot be generated at this time.
Table 1: Metabolic Parameters of this compound
| Parameter | Value | Species | Source |
| Elimination Half-Life | 2.6 hours | Rat | biosynth.com |
| Primary Excretion Routes | Urine, Bile | Rat | biosynth.com |
Prodrug and Drug Delivery System Development
The chemical scaffold of this compound has been utilized in the synthesis of more complex molecules intended for therapeutic use, positioning it as a valuable starting material in drug discovery and development. Research has explored its incorporation into potential prodrugs and its relevance in drug delivery systems. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. google.com This approach can be used to improve the pharmacokinetic properties of a drug. This compound has been mentioned in patent literature in the context of developing novel therapies, including treatments for cancer and as glucagon (B607659) antagonists. google.comgoogle.com For instance, it has been used as a precursor in the synthesis of compounds for antibody-directed enzyme prodrug therapy (ADEPT), a strategy designed to target cytotoxic drugs to tumor cells. google.com Furthermore, its use as an intermediate in creating cationic substituted benzofurans with antimicrobial properties has been documented. google.com
Extensive searches of scientific literature and patent databases did not yield any specific studies on the derivatization of this compound with cyclodextrins to enhance its properties. While cyclodextrins are widely used in pharmaceutical formulations to improve the solubility, stability, and bioavailability of various drug molecules, there is no available research detailing such applications specifically for this compound. google.comgoogle.com
Radioiodination Applications
Toxicological and Environmental Impact Studies
Toxicity Assessment
The toxicological assessment of Methyl 4-hydroxy-3-iodobenzoate is primarily based on classifications from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
The compound is identified as a cause of serious eye damage. biosynth.comnih.gov GHS classifications consistently point to Eye Damage/Irritation Category 1. biosynth.comnih.gov Some sources also indicate that it may cause respiratory irritation. nih.gov
Information regarding skin irritation indicates that the compound can cause skin irritation. nih.gov The GHS classification for a related isomer, methyl 3-hydroxy-4-iodobenzoate, is Skin Irritation Category 2. nih.gov
Specific target organ toxicity (single exposure) has been noted for the respiratory system. nih.gov
GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference |
|---|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | biosynth.comnih.gov |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage | biosynth.comnih.gov |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | nih.gov |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation | nih.gov |
Environmental Fate and Transport
Detailed studies on the environmental fate and transport of this compound are limited in publicly available literature. Information regarding its behavior in soil, water, and air is not well-documented.
One study noted that this compound has an elimination half-life of 2.6 hours in rats, with elimination occurring through urine and bile. biosynth.com While this provides insight into its metabolic fate in a biological system, it does not directly describe its persistence or mobility in the environment.
Specific studies on the biodegradation of this compound in various environmental compartments (e.g., soil, water) were not found in the conducted search of scientific literature. Therefore, its biodegradability and potential for persistence in the environment remain uncharacterized.
Bioaccumulation potential
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding environment. This potential is often expressed by the bioconcentration factor (BCF) or the bioaccumulation factor (BAF), which are the ratios of the chemical concentration in an organism to that in the water.
The predicted XLogP3 value for this compound is 2.1. nih.gov This value can be used in Quantitative Structure-Activity Relationship (QSAR) models to estimate the bioconcentration factor. QSARs are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties.
Based on its LogKow value, the bioaccumulation potential of this compound is considered to be low to moderate. Substances with LogKow values between 2 and 4 are generally considered to have a moderate potential for bioaccumulation.
It is important to note that these are estimated values and the actual bioaccumulation potential can be influenced by other factors such as metabolism within the organism, which can reduce the concentration of the substance in the tissues.
Table 1: Estimated Bioaccumulation Potential of this compound
| Parameter | Value | Method | Reference |
| XLogP3 | 2.1 | Computed by PubChem | nih.gov |
| Estimated BCF | Low to Moderate | QSAR based on LogKow | sfu.ca |
Atmospheric transformation
The atmospheric transformation of a chemical compound refers to the processes that alter its chemical structure in the atmosphere. These processes are crucial in determining the persistence and long-range transport of a substance in the environment. The primary atmospheric transformation pathways for organic compounds are photolysis and reaction with atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3).
For this compound, specific experimental data on its atmospheric transformation are not available. However, its potential atmospheric fate can be inferred from its chemical structure and the known reactivity of similar aromatic and iodinated compounds.
The presence of a phenolic hydroxyl group (-OH) and an aromatic ring suggests that this compound is likely to react with hydroxyl radicals in the atmosphere. The rate of this reaction is expected to be significant, leading to a relatively short atmospheric lifetime.
The iodine atom attached to the aromatic ring can also influence its atmospheric chemistry. Iodinated aromatic compounds can undergo photolysis, where the carbon-iodine bond is broken by sunlight, leading to the formation of reactive iodine species. nih.gov These iodine species can participate in complex atmospheric reactions, including catalytic cycles that can impact ozone concentrations. copernicus.org Recent studies have highlighted the significant role of iodic acid (HIO3) in new particle formation in the atmosphere, a process that can be influenced by the presence of various organic and inorganic precursors. pnas.orgacs.org
Given the presence of photoreactive and oxidizable functional groups, it is anticipated that this compound will be degraded in the atmosphere and is unlikely to persist for long periods or undergo long-range atmospheric transport.
Table 2: Predicted Atmospheric Transformation of this compound
| Transformation Process | Reactivity | Potential Products | Significance |
| Reaction with •OH radicals | High | Hydroxylated and ring-opened products | Primary degradation pathway |
| Photolysis | Possible | Radical species, potential for C-I bond cleavage | Contribution to reactive iodine in the atmosphere |
| Reaction with O3 and NO3• | Likely, but probably less significant than •OH reaction | Oxidized products | Secondary degradation pathway |
Future Research Directions and Translational Prospects
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future of Methyl 4-hydroxy-3-iodobenzoate synthesis lies in the development of methodologies that are not only efficient in yield but also adhere to the principles of sustainability. Current research is geared towards creating novel pathways that minimize waste, reduce energy consumption, and utilize safer reagents.
One promising avenue is the exploration of new catalytic systems. For instance, the development of a conformationally flexible template for the meta-C–H olefination of benzoic acids, which utilizes a silver–palladium heterodimer, showcases a move towards highly regioselective and efficient C-H functionalization. nih.gov While not directly applied to this compound yet, such template-driven approaches could be adapted to introduce the iodo-substituent with high precision and yield. nih.gov
Future methodologies will likely focus on one-pot syntheses and cascade reactions to reduce the number of intermediate purification steps. A metal-free, acid-promoted cascade cyclization has been successfully used to create complex 3-dicyanovinylindoles, demonstrating the power of designing reactions where multiple bonds are formed in a single operation. acs.org Adapting such strategies for the synthesis of functionalized benzoates could significantly enhance efficiency.
The table below outlines potential novel synthetic approaches and their expected benefits.
| Synthetic Approach | Key Features | Potential Advantages |
| Template-Assisted C-H Iodination | Use of a directing template to achieve high regioselectivity. | Increased yield of the desired isomer, reduced purification costs. |
| One-Pot Multi-Component Reactions | Combining multiple starting materials in a single reaction vessel to form the final product. | Reduced solvent waste, shorter reaction times, higher overall efficiency. |
| Flow Chemistry Synthesis | Continuous processing of reactants in a microreactor. | Precise control over reaction parameters, improved safety, and easier scalability. |
| Enzymatic Synthesis | Utilization of enzymes for specific transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net |
Exploration of New Biological Targets and Pharmacological Applications
The structural features of this compound, particularly the presence of a halogenated phenolic ring, make it an intriguing candidate for a wide range of pharmacological applications. Future research will undoubtedly focus on screening this compound and its derivatives against new biological targets to uncover novel therapeutic uses.
The known antifungal and anti-inflammatory properties of this compound serve as a springboard for further investigation. biosynth.com The similarity of its chemical structure to 4-hydroxybenzoic acid, which has demonstrated anti-inflammatory effects, suggests that it could be a valuable scaffold for developing more potent anti-inflammatory agents. biosynth.com
The broader family of phenolic compounds, to which this compound belongs, is known for a wide array of biological activities, including antioxidant and anti-cancer effects. nih.govnih.govmdpi.comcapes.gov.br Bioactivity-guided isolation of phenolic compounds from natural sources has proven effective in identifying potent agents against colorectal cancer cells. nih.gov A similar strategy could be employed to systematically evaluate a library of this compound analogs for their anti-cancer potential.
Furthermore, the structural motif of this compound can be found in more complex bioactive molecules. For example, benzothiazole (B30560) derivatives, which share some structural similarities, have been investigated as potential insecticides targeting the trehalase enzyme in malaria vectors. frontiersin.org This suggests that derivatives of this compound could be explored for applications in agriculture and public health.
The following table summarizes potential new biological targets and the rationale for their exploration.
| Potential Biological Target | Rationale | Therapeutic Area |
| Cyclooxygenase (COX) Enzymes | The anti-inflammatory properties of related phenolic compounds suggest potential COX inhibition. researchgate.net | Anti-inflammatory, Analgesic |
| Tumor-Associated Enzymes/Receptors | Phenolic compounds have shown anti-proliferative activity against cancer cells. nih.gov | Oncology |
| Fungal and Bacterial Enzymes | The compound's known antifungal activity could be expanded to target specific microbial enzymes. biosynth.com | Infectious Diseases |
| Insect-Specific Enzymes (e.g., Trehalase) | Related heterocyclic compounds have shown insecticidal properties. frontiersin.org | Agrochemicals, Vector Control |
Advanced Computational Modeling for Predictive Design
The advent of powerful computational tools has revolutionized drug discovery and materials science. For this compound, advanced computational modeling will be instrumental in predicting the properties of new derivatives and guiding their synthesis, thereby saving significant time and resources.
In silico drug design and molecular docking are powerful techniques for predicting the interaction of a molecule with a biological target. mdpi.comnih.gov For instance, molecular dynamics simulations have been used to study the interactions of benzothiadiazine derivatives with cell membranes, providing insights into their potential as drug candidates. mdpi.comnih.gov Similar studies on this compound could elucidate its mechanism of action and help in designing analogs with improved affinity and selectivity for specific targets.
Computational methods can also be used to predict the drug-like properties of new compounds. researchgate.net By calculating parameters such as solubility, lipophilicity, and metabolic stability, researchers can prioritize the synthesis of candidates with a higher probability of success in clinical trials. For example, in silico studies of benzothiazole derivatives have been used to screen for potential inhibitors of trehalase in mosquitos, identifying promising candidates for further investigation. frontiersin.org
Furthermore, computational modeling can aid in the development of new synthetic routes. By modeling reaction mechanisms and transition states, chemists can predict the feasibility and regioselectivity of a reaction, as demonstrated in the computational design of a template for the meta-C–H olefination of benzoic acids. nih.gov This predictive power can guide the design of more efficient and selective syntheses of this compound and its derivatives.
The table below highlights key computational approaches and their applications in the future research of this compound.
| Computational Approach | Application | Expected Outcome |
| Molecular Docking | Predicting the binding affinity and mode of interaction with biological targets. researchgate.net | Identification of new biological targets and lead compounds. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the molecule and its interactions with its environment. nih.gov | Understanding the mechanism of action and membrane permeability. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Predictive design of more potent and selective analogs. |
| Density Functional Theory (DFT) | Calculating the electronic structure and reactivity of molecules. | Guiding the development of new synthetic methodologies. |
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly being integrated into all aspects of chemical research and production. For this compound, this means a concerted effort to develop environmentally benign synthetic methods and applications.
A key focus of green chemistry is the use of safer and more environmentally friendly reagents and solvents. The iodination of phenols, a key step in the synthesis of this compound, can be achieved using greener methods. For example, the use of water as a solvent and hydrogen peroxide as a mild oxidizing agent for the iodination of phenols represents a significant improvement over traditional methods that use hazardous reagents. researchgate.netscielo.br Another green approach involves the use of potassium iodide and potassium ferrate in water for the efficient iodination of phenols. researchgate.net
The development of catalytic processes is another cornerstone of green chemistry. The use of catalysts, especially those that can be easily recovered and reused, can significantly reduce waste and improve the efficiency of a reaction. ajrconline.org For the synthesis of benzoates, biocatalysis using enzymes like lipase (B570770) offers a green alternative to traditional chemical methods, often proceeding under mild conditions and with high selectivity. researchgate.net The use of phase transfer catalysts can also facilitate reactions between reactants in different phases, reducing the need for organic solvents. youtube.com
Microwave-assisted synthesis is another green technology that can accelerate reactions and reduce energy consumption. mdpi.com The application of microwave irradiation to the synthesis of this compound could lead to shorter reaction times and higher yields.
The table below summarizes various green chemistry approaches and their potential application to this compound.
| Green Chemistry Approach | Specific Application | Environmental Benefit |
| Green Solvents | Using water or supercritical CO2 as the reaction medium for synthesis. | Reduced use of volatile organic compounds (VOCs). ajrconline.org |
| Biocatalysis | Employing enzymes for the esterification or iodination steps. | High selectivity, mild conditions, biodegradable catalysts. researchgate.netfrontiersin.org |
| Photocatalysis | Using light to drive chemical reactions, potentially in combination with enzymatic catalysis. nih.gov | Energy-efficient and can enable novel reaction pathways. |
| Microwave-Assisted Synthesis | Applying microwave irradiation to accelerate the reaction. | Reduced reaction times and energy consumption. mdpi.com |
| Atom Economy | Designing syntheses that maximize the incorporation of all starting materials into the final product. | Minimization of waste. mdpi.com |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-hydroxy-3-iodobenzoate, and how can purity be validated?
this compound is typically synthesized via iodination of methyl 4-hydroxybenzoate using iodine monochloride (ICl) in acetic acid. A reported method involves reacting methyl 4-hydroxybenzoate with ICl at 65°C for 8 hours, followed by stirring at room temperature for 16 hours, yielding 55% pure product after recrystallization . For higher yields (up to 82%), glacial acetic acid and chloroform are used as solvents, with post-reaction purification via sodium thiosulfate and NaHCO3 washes . Purity validation employs LCMS, -NMR (e.g., δ 8.36 ppm for aromatic protons), and melting point analysis (145–159°C) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The iodine atom at position 3 enables Suzuki-Miyaura and Ullmann-type couplings. For example, in Pd-catalyzed cross-electrophile coupling, the iodide acts as a directing group, facilitating C–H alkylation to form dihydrobenzofuran derivatives (e.g., 96% yield for methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate) . The bulky iodine also sterically hinders electrophilic substitution, directing reactivity to the para-hydroxy group .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for catalytic applications?
Density functional theory (DFT) studies predict regioselectivity in reactions involving the iodine substituent. For example, the iodine’s electron-withdrawing effect polarizes the aromatic ring, favoring nucleophilic attack at the hydroxyl-adjacent position. Molecular docking (e.g., with bromodomain inhibitors) further identifies hydrogen-bonding interactions between the hydroxyl group and protein residues like Glu91, critical for optimizing binding affinity .
Q. What strategies resolve contradictions in reported reaction yields for iodination protocols?
Discrepancies in yields (55% vs. 82%) arise from solvent choice, stoichiometry, and purification methods. Acetic acid as a solvent limits iodine solubility, reducing efficiency, while chloroform enhances solubility but requires rigorous post-reaction washing to remove excess ICl . Kinetic studies recommend maintaining temperatures >80°C for >4 hours to drive iodination to completion .
Q. How does this compound participate in enzymatic deiodination mechanisms?
In Haliscomenobacter hydrossis, iodotyrosine deiodinase interacts with the compound’s carboxylate group via electrostatic repulsion at Glu91. Mutagenesis (e.g., E91R mutant) reduces by 4-fold, enhancing catalytic efficiency for detoxifying iodophenols. This highlights the role of residue engineering in tailoring enzymatic activity for environmental applications .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Crystal growth is hindered by polymorphism and solvent inclusion. Slow evaporation from methanol/water mixtures produces monoclinic crystals (space group P2/c), with O–H···O hydrogen bonds (2.65 Å) stabilizing the lattice. SHELXL refinement (R < 0.05) confirms planar geometry and dihedral angles (<10°) between ester and aromatic moieties .
Methodological Considerations
Q. How to troubleshoot low yields in allyl ether formation using this compound?
Allylation with 3-bromo-2-methylpropene requires anhydrous conditions (e.g., methyl ethyl ketone) and excess KCO (2.5 equiv.) to deprotonate the hydroxyl group. Monitoring by TLC (hexane/EtOAc 3:1) identifies intermediates, while column chromatography (silica gel, 0–30% EtOAc/cyclohexane) isolates the allyl ether product in >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
